molecular formula C13H14N4OS B2612561 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one CAS No. 2097899-69-7

1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one

Cat. No. B2612561
CAS RN: 2097899-69-7
M. Wt: 274.34
InChI Key: TZCUCBHCPHAVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one, also known as PTE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Leukemia Treatment

Imatinib (commercially available as Gleevec) is a potent tyrosine kinase inhibitor used primarily to treat chronic myelogenic leukemia . It specifically targets the inactive Abelson tyrosine kinase domain, forming numerous hydrogen bonds and hydrophobic interactions . Its effectiveness in inhibiting leukemia cell growth makes it a cornerstone in cancer therapy.

FLT3 and CDK Inhibition

A series of derivatives containing Imatinib’s pyridylpyrimidine moiety have been designed and synthesized. These compounds exhibit excellent FLT3 and CDK inhibition, making them promising candidates for targeted kinase inhibitors . Their potential impact on cancer treatment warrants further investigation.

Antiproliferative Activities

Imatinib derivatives have demonstrated antiproliferative activities. Specifically, the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole scaffold significantly enhances FLT3 and CDK inhibition . Researchers are exploring these derivatives for their potential in cancer therapy.

Crystal Structure Studies

The crystal structure of freebase Imatinib, precipitated from a mixture with arginine, reveals an extended conformation. It forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups . Understanding its structural features aids drug design and optimization.

properties

IUPAC Name

1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-13(5-10-2-4-19-8-10)17-6-11(7-17)16-12-1-3-14-9-15-12/h1-4,8-9,11H,5-7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCUCBHCPHAVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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